![molecular formula C13H15ClN2O2 B4108295 N-[2-(4-chlorophenyl)ethyl]-N'-cyclopropylethanediamide](/img/structure/B4108295.png)
N-[2-(4-chlorophenyl)ethyl]-N'-cyclopropylethanediamide
Overview
Description
N-[2-(4-chlorophenyl)ethyl]-N’-cyclopropylethanediamide is an organic compound characterized by the presence of a chlorophenyl group, an ethyl chain, and a cyclopropyl group attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-N’-cyclopropylethanediamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorophenylethylamine and cyclopropylamine.
Formation of Intermediate: The 4-chlorophenylethylamine is reacted with an appropriate acylating agent to form an intermediate.
Cyclopropylation: The intermediate is then reacted with cyclopropylamine under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of N-[2-(4-chlorophenyl)ethyl]-N’-cyclopropylethanediamide may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in batches.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-N’-cyclopropylethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-chlorophenyl)ethyl]-N’-cyclopropylethanediamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.
Materials Science: Used in the synthesis of advanced materials with specific properties.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism by which N-[2-(4-chlorophenyl)ethyl]-N’-cyclopropylethanediamide exerts its effects involves:
Molecular Targets: Binding to specific receptors or enzymes in biological systems.
Pathways Involved: Modulation of signaling pathways, leading to desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorophenyl)ethyl]-N’-cyclopropylmethanediamide
- N-[2-(4-chlorophenyl)ethyl]-N’-cyclopropylpropanediamide
Uniqueness
N-[2-(4-chlorophenyl)ethyl]-N’-cyclopropylethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-cyclopropyloxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c14-10-3-1-9(2-4-10)7-8-15-12(17)13(18)16-11-5-6-11/h1-4,11H,5-8H2,(H,15,17)(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXUXAGDENFBLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCCC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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